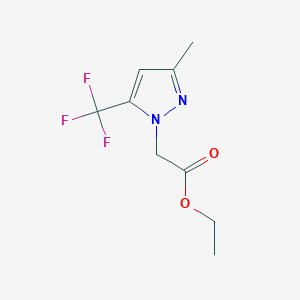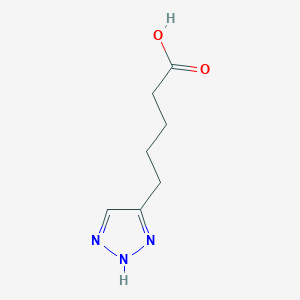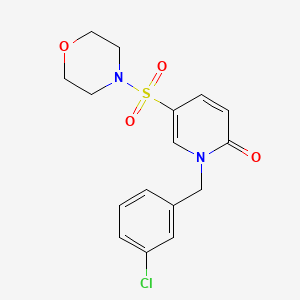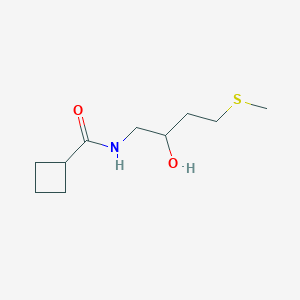
N-(4-Fluorphenyl)-2-(1-(3-Fluorbenzyl)-2-oxo-1,2-dihydropyridin-3-carbonyl)hydrazincarboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)-N-(4-fluorophenyl)hydrazinecarboxamide is a useful research compound. Its molecular formula is C20H16F2N4O3 and its molecular weight is 398.37. The purity is usually 95%.
BenchChem offers high-quality 2-(1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)-N-(4-fluorophenyl)hydrazinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)-N-(4-fluorophenyl)hydrazinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Katalytische Protodeboronierung und Alkenhydromethylierung
Die radikalbasierte Protodeboronierung von Alkylboronsäureestern ist eine bemerkenswerte Anwendung . Im Gegensatz zu funktionalisierenden Deboronierungsmethoden ist die Protodeboronierung weniger erforscht. Diese Transformation ermöglicht die formale anti-Markovnikov-Hydromethylierung von Alkenen. Durch die Kombination mit einer Matteson-CH₂-Homologisierung können Forscher eine wertvolle Alkenfunktionalisierung erreichen. So wurde dieses Protokoll beispielsweise auf methoxygeschütztes (−)-Δ8-THC und Cholesterin angewendet. Darüber hinaus spielte es eine Rolle bei der formalen Totalsynthese von δ-®-Conicein und Indolitzidin 209B.
Trifluormethylpyridinsynthese
Trifluormethylpyridine (TFMPs) sind wichtige Bausteine in der organischen Chemie. Die Trifluormethylgruppe der Verbindung kann durch Cyclokondensationsreaktionen in Pyridinderivate eingebaut werden . Forscher haben verschiedene trifluormethylhaltige Bausteine, wie z. B. Ethyl-2,2,2-trifluoracetet und 2,2,2-Trifluoraceylchlorid, zur Synthese von TFMP-Derivaten verwendet. Diese Verbindungen finden Anwendungen in der Arzneimittelforschung, in Agrochemikalien und in der Materialwissenschaft.
Schiff-Base-Verbindungen
Aufgrund seiner Aldehydgruppe können Fluorbenzaldehydbasen an Kondensationsreaktionen teilnehmen, um Schiff-Base-Verbindungen zu bilden. Diese Verbindungen haben vielfältige Anwendungen, darunter antimikrobielle Eigenschaften . Forscher können die Synthese neuer Schiff-Basen untersuchen, indem sie die Verbindung als Zwischenprodukt verwenden.
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-3-[[1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N4O3/c21-14-6-8-16(9-7-14)23-20(29)25-24-18(27)17-5-2-10-26(19(17)28)12-13-3-1-4-15(22)11-13/h1-11H,12H2,(H,24,27)(H2,23,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGNDJYDZSDGRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=CC=C(C2=O)C(=O)NNC(=O)NC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-((5-((2-oxo-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2380883.png)


![7-[(5-methylfuran-2-yl)methyl]-6-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2380886.png)

![N-(5-chloro-2-methylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2380889.png)
![Ethyl 4-(((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2380890.png)





